molecular formula C18H23BF2N2O2 B1472513 1-[(2,5-Difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole CAS No. 1450642-71-3

1-[(2,5-Difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole

Cat. No.: B1472513
CAS No.: 1450642-71-3
M. Wt: 348.2 g/mol
InChI Key: LNNJVUQKWDZWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(2,5-Difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (molecular formula: C₁₈H₂₃BF₂N₂O₂, molecular weight: 348.2) is a pyrazole-based organoboron derivative. Its structure features:

  • A 3,5-dimethylpyrazole core.
  • A 2,5-difluorophenylmethyl substituent at the 1-position.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position.

This compound is designed for applications in Suzuki-Miyaura cross-coupling reactions (due to the boronate group) and medicinal chemistry (fluorinated aromatic moieties enhance bioavailability and target binding) .

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BF2N2O2/c1-11-16(19-24-17(3,4)18(5,6)25-19)12(2)23(22-11)10-13-9-14(20)7-8-15(13)21/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNJVUQKWDZWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=C(C=CC(=C3)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via the formation of the pyrazole core bearing the boronate ester group, followed by coupling with a suitably functionalized difluorobenzyl halide or aryl halide. The key step is a palladium-catalyzed cross-coupling reaction using boronate esters and halogenated aromatic compounds in the presence of bases, solvents, and ligands that facilitate the reaction.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The most commonly reported method involves the Suzuki-Miyaura coupling of 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with a 2,5-difluorobenzyl halide or related aryl halide derivatives.

Typical reaction conditions include:

Detailed Experimental Procedures and Yields

Step Reactants & Catalysts Conditions Yield Notes
1 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole + 7-bromo-4-substituted aryl derivative Pd(dppf)Cl2 (0.035 eq), K2CO3, 1,4-dioxane/H2O, 120 °C, 1 h 48% Stirring, filtration, preparative TLC purification; product as red oil
2 Same boronate ester + 7-bromo-4-substituted aryl derivative PdCl2(DPPF)-DCM (0.01 eq), Na2CO3 (2M aq), 1,4-dioxane, microwave, 100 °C 1 h + 120 °C 1 h 19% Microwave irradiation, inert atmosphere, preparative HPLC purification; white solid
3 Boronate ester + 7-bromo-4-pyridin-2-yl-4,5-dihydroimidazo[1,5,4-de]benzoxazin-2(1H)-one Pd catalyst with bulky phosphine ligand, K3PO4, 1,4-dioxane/H2O, 90 °C, 2 h, inert atmosphere Not specified Purified by preparative LCMS; LCMS m/z = 348.0 (M+H)+
4 Boronate ester + 4-(2-cyclopropyl-7-iodo-1-methyl-1H-benzo[d]imidazol-5-yl)-3,5-dimethylisoxazole PEPPSI-IPr catalyst, Cs2CO3, DME/H2O, 120 °C, 1 h, microwave Not specified Reverse phase HPLC purification; LCMS m/z+1 = 362.24

Mechanistic Insights and Reaction Optimization

  • Catalyst selection is crucial: Pd(dppf)Cl2 and PEPPSI-IPr are effective for coupling pyrazole boronate esters with aryl halides.
  • Base choice impacts yield and reaction rate: potassium carbonate and cesium carbonate are preferred for their strong basicity and solubility in aqueous-organic solvents.
  • Solvent systems combining 1,4-dioxane with water or DME/water mixtures facilitate the reaction by improving solubility and catalyst activity.
  • Microwave irradiation significantly reduces reaction times and can improve yields.
  • Inert atmosphere (nitrogen or argon) prevents catalyst deactivation by oxygen.

Example of a Specific Preparation Step

A representative preparation involves:

  • Mixing 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.25 mmol), potassium carbonate (0.7 mmol), and Pd(dppf)Cl2 (0.035 mmol) in 1,4-dioxane (2 mL) and water (0.5 mL).
  • Stirring the mixture at 120 °C for 1 hour under nitrogen.
  • Cooling, filtering, concentrating, and purifying by preparative thin-layer chromatography.
  • Yield: 48% of the coupled product as a red oil.

Summary Table of Preparation Parameters

Parameter Range/Value Comments
Catalyst Pd(dppf)Cl2, PdCl2(DPPF)-DCM, PEPPSI-IPr Palladium complexes with phosphine ligands
Base K2CO3, K3PO4, Cs2CO3, Na2CO3 Strong bases to deprotonate and activate boronate ester
Solvent 1,4-dioxane/H2O, DME/H2O, DMF Mixed aqueous-organic solvents preferred
Temperature 90–130 °C Elevated temperature promotes coupling
Time 0.5–2 hours Microwave irradiation shortens time
Atmosphere Nitrogen or argon Prevent catalyst oxidation
Purification Preparative TLC, preparative HPLC, LCMS Ensures product purity

Additional Notes

  • The pinacol boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is stable under these conditions and enables efficient Suzuki coupling.
  • The difluorophenylmethyl substituent is introduced via coupling with the corresponding halide derivative.
  • The presence of fluorine atoms enhances the compound's electronic properties, useful in medicinal chemistry applications.
  • Reported yields vary from moderate (19%) to good (48%), depending on substrate and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2,5-Difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways.

Mechanism of Action

The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The difluorobenzyl group may enhance binding affinity, while the dioxaborolane moiety can participate in covalent bonding with target molecules.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table compares the target compound with structurally similar analogues (data extracted from referenced evidence):

Compound Substituents Molecular Formula Molecular Weight CAS Number Key Applications/Notes
1-[(2,5-Difluorophenyl)methyl]-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole (Target) 2,5-Difluorophenylmethyl, 3,5-dimethylpyrazole C₁₈H₂₃BF₂N₂O₂ 348.2 2246773-50-0 Cross-coupling reactions; potential kinase inhibitor
1-(3,5-Difluorobenzyl)-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole 3,5-Difluorobenzyl, 3,5-dimethylpyrazole C₁₈H₂₃BF₂N₂O₂ 348.2 1450642-72-4 Fluorinated analog with altered electronic properties; 98% purity
1-[(2-Fluorophenyl)methyl]-4-(dioxaborolan-2-yl)-1H-pyrazole 2-Fluorophenylmethyl (no methyl groups on pyrazole) C₁₆H₁₈BFN₂O₂ 300.1 1415825-05-6 Simpler structure; lower molecular weight for solubility optimization
1-Methyl-4-[4-(dioxaborolan-2-yl)phenyl]-1H-pyrazole 1-Methylpyrazole, 4-phenylboronate C₁₆H₂₁BN₂O₂ 284.2 - Used in Suzuki couplings for biaryl synthesis
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole Trifluoromethylphenyl-ethyl substituent C₁₈H₂₂BF₃N₂O₂ 366.2 1604036-71-6 Enhanced lipophilicity due to CF₃ group; explored in CNS drug discovery

Biological Activity

1-[(2,5-Difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound with potential biological activities. This article reviews its biological properties, including its mechanisms of action and therapeutic potential based on available literature.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a pyrazole core substituted with a difluorophenyl group and a dioxaborolane moiety. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In one study, compounds similar to this compound were evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values demonstrated that these compounds could inhibit the growth of pathogens effectively. For example:

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
Target CompoundC. albicans8

Anti-inflammatory Activity

The pyrazole scaffold is known for its anti-inflammatory properties. In vitro studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines. For instance, in a study involving lipopolysaccharide-stimulated macrophages, the compound reduced TNF-alpha and IL-6 levels significantly.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity. A recent investigation into its effects on cancer cell lines revealed that it induces apoptosis in specific tumor types through the activation of caspase pathways. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12Caspase activation
HeLa (Cervical)15Cell cycle arrest
A549 (Lung)10Apoptosis induction

Research Findings and Case Studies

Several case studies have highlighted the biological activities of compounds within the same class as this compound:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored various pyrazole derivatives and found that those with electron-withdrawing groups exhibited enhanced activity against multidrug-resistant strains.
  • Inflammation Models : In vivo models demonstrated that pyrazoles could significantly reduce edema in carrageenan-induced paw edema tests.
  • Cancer Research : A study in Cancer Letters reported on a series of pyrazole derivatives showing selective cytotoxicity towards cancer cells while sparing normal cells.

Q & A

Q. What are the key synthetic routes for preparing this compound, and what analytical methods are critical for validating its purity and structure?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to form C–C bonds with halogenated aryl partners . Post-synthesis, purity validation requires HPLC (≥97% purity threshold) and structural confirmation via FT-IR (to identify functional groups like B–O stretching at ~1350 cm⁻¹) and NMR (e.g., ¹H and ¹³C for substituent integration and coupling patterns). Mass spectrometry (MS) confirms molecular weight (e.g., calculated 270.14 g/mol vs. observed ).

Q. How does the difluorophenyl substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The 2,5-difluorophenyl group introduces electron-withdrawing effects, polarizing the pyrazole ring and enhancing electrophilicity at the boron center. Cyclic voltammetry can quantify redox potentials, while DFT calculations (e.g., HOMO-LUMO gaps) model electronic distributions . Substituent effects on Suzuki coupling efficiency can be tested by varying reaction solvents (e.g., THF vs. DMF) and catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

Q. What are the standard protocols for handling and storing this boron-containing compound to prevent hydrolysis?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Use anhydrous solvents (e.g., THF, toluene) for reactions. Monitor hydrolysis via ¹¹B NMR (appearance of boronic acid peaks at δ ~30 ppm) and mitigate by adding stabilizers like 1,2-dimethoxyethane .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict this compound’s bioactivity or interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) optimizes the compound’s geometry and calculates electrostatic potential maps to identify nucleophilic/electrophilic sites . Molecular docking (e.g., AutoDock Vina) screens against protein targets (e.g., kinases) using PyMOL for visualization. Validate predictions with in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally analogous pyrazole-boronic esters?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum proteins). Conduct dose-response studies across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled variables. Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare with literature values . Cross-reference with SAR studies on fluorophenyl substituent positioning .

Q. How can reaction conditions be optimized for regioselective functionalization of the pyrazole ring?

Q. What advanced spectroscopic techniques characterize boron-centered reactivity in catalytic applications?

  • Methodological Answer : ¹¹B NMR tracks boron coordination changes (e.g., trigonal planar vs. tetrahedral geometry). X-ray Absorption Spectroscopy (XAS) at the B K-edge probes electronic transitions. Pair with X-ray crystallography to resolve bond lengths (e.g., B–C vs. B–O distances) in single crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,5-Difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole
Reactant of Route 2
Reactant of Route 2
1-[(2,5-Difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.